Phosphatidylethanolamines, Escherichia coli
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Overview
Description
L-alpha-phosphatidylethanolamine is a vital phospholipid found in the cell membranes of Escherichia coli. It plays a crucial role in maintaining the structural integrity and fluidity of the cell membrane. This compound is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group . It is the major lipid in bacterial membranes and is essential for various cellular processes, including membrane fusion and fission .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-alpha-phosphatidylethanolamine can be synthesized through two main pathways:
CDP-ethanolamine pathway (Kennedy pathway): This pathway occurs in the endoplasmic reticulum and involves the conversion of ethanolamine and diacylglycerol into L-alpha-phosphatidylethanolamine through three enzymatic steps.
Phosphatidylserine decarboxylation pathway: In this pathway, phosphatidylserine is transported into the mitochondria, where it is decarboxylated to form L-alpha-phosphatidylethanolamine.
Industrial Production Methods: Industrial production of L-alpha-phosphatidylethanolamine often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified and processed to obtain L-alpha-phosphatidylethanolamine .
Types of Reactions:
Oxidation: L-alpha-phosphatidylethanolamine can undergo oxidation reactions, leading to the formation of lipid peroxides.
Hydrolysis: This compound can be hydrolyzed by phospholipases to produce lysophosphatidylethanolamine and free fatty acids.
Decarboxylation: Phosphatidylserine can be decarboxylated to form L-alpha-phosphatidylethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.
Decarboxylation: This reaction typically occurs in the presence of phosphatidylserine decarboxylase enzyme.
Major Products:
Oxidation: Lipid peroxides.
Hydrolysis: Lysophosphatidylethanolamine and free fatty acids.
Decarboxylation: L-alpha-phosphatidylethanolamine.
Scientific Research Applications
L-alpha-phosphatidylethanolamine has numerous applications in scientific research:
Mechanism of Action
L-alpha-phosphatidylethanolamine exerts its effects by integrating into the cell membrane and influencing its curvature and fluidity. It induces negative curvature, which is essential for processes such as membrane fusion and fission . In Escherichia coli, it supports the active transport of lactose and other molecules by stabilizing membrane proteins .
Comparison with Similar Compounds
L-alpha-phosphatidylcholine: Another major phospholipid in cell membranes, but it has a choline head group instead of ethanolamine.
L-alpha-phosphatidylserine: Contains a serine head group and is a precursor to L-alpha-phosphatidylethanolamine.
Sphingomyelin: A phospholipid with a sphingosine backbone instead of glycerol.
Uniqueness: L-alpha-phosphatidylethanolamine is unique due to its ability to induce negative curvature in membranes, which is crucial for membrane fusion and fission processes . Its role in stabilizing membrane proteins and supporting active transport systems in bacteria also sets it apart from other phospholipids .
Properties
CAS No. |
94581-14-3 |
---|---|
Molecular Formula |
C39H76NO8P |
Molecular Weight |
718.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
InChI Key |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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